Isoquinoline, 3-methyl-4-phenyl-1,2,3,4-tetrahydro-, hydrobromide, (E)-
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Overview
Description
Isoquinoline, 3-methyl-4-phenyl-1,2,3,4-tetrahydro-, hydrobromide, (E)- is a compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant class of natural and synthetic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3-methyl-4-phenyl-1,2,3,4-tetrahydro-, hydrobromide, (E)- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are considered sustainable and environmentally friendly, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 3-methyl-4-phenyl-1,2,3,4-tetrahydro-, hydrobromide, (E)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs .
Scientific Research Applications
Isoquinoline, 3-methyl-4-phenyl-1,2,3,4-tetrahydro-, hydrobromide, (E)- has numerous scientific research applications:
Mechanism of Action
The mechanism of action of Isoquinoline, 3-methyl-4-phenyl-1,2,3,4-tetrahydro-, hydrobromide, (E)- involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter function by inhibiting monoamine oxidase (MAO) activity, thereby preventing neurotoxicity . Additionally, it may interact with various receptors and enzymes, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features and biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Exhibits unique pharmacological properties and is used in various medicinal applications.
Uniqueness
Isoquinoline, 3-methyl-4-phenyl-1,2,3,4-tetrahydro-, hydrobromide, (E)- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to modulate neurotransmitter function and its potential neuroprotective effects make it a compound of significant interest in medicinal chemistry .
Properties
CAS No. |
41958-56-9 |
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Molecular Formula |
C16H18BrN |
Molecular Weight |
304.22 g/mol |
IUPAC Name |
(3S)-3-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C16H17N.BrH/c1-12-16(13-7-3-2-4-8-13)15-10-6-5-9-14(15)11-17-12;/h2-10,12,16-17H,11H2,1H3;1H/t12-,16?;/m0./s1 |
InChI Key |
VZPAJBOGYOZBIK-KQZUKLOFSA-N |
Isomeric SMILES |
C[C@H]1C(C2=CC=CC=C2C[NH2+]1)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CC1C(C2=CC=CC=C2C[NH2+]1)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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